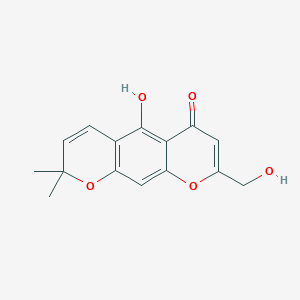![molecular formula C14H30N2O2 B14750333 (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound characterized by its unique structure, which includes two heptyl groups and an oxidoazaniumylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium typically involves the reaction of heptylamine with an appropriate oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds. Substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Heptylamine: A simpler compound with a single heptyl group.
Oxidoazaniumylidene derivatives: Compounds with similar oxidoazaniumylidene moieties but different alkyl groups.
Uniqueness
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is unique due to its specific structure, which includes two heptyl groups and an oxidoazaniumylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H30N2O2 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C14H30N2O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3/b16-15+ |
InChI Key |
RVMUXGJZRZOYBJ-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCC/[N+](=[N+](/CCCCCCC)\[O-])/[O-] |
Canonical SMILES |
CCCCCCC[N+](=[N+](CCCCCCC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
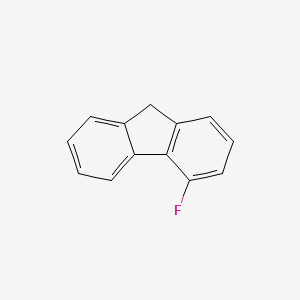
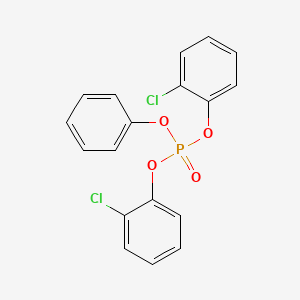
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)

![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
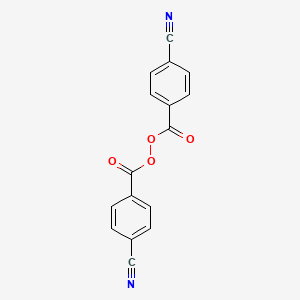

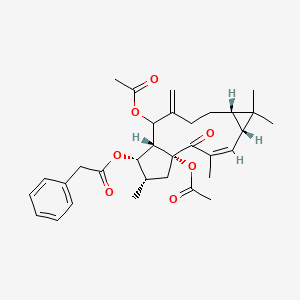
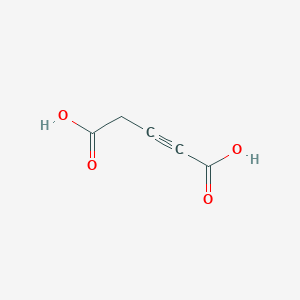
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)

